1-(4-CHLOROBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Overview
Description
1-(4-CHLOROBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound characterized by the presence of both chlorobenzenesulfonyl and nitrobenzenesulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE typically involves multi-step reactions starting from commercially available precursors. One common method involves the sulfonylation of piperazine with 4-chlorobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The chlorobenzenesulfonyl group can be reduced to a benzenesulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: 1-(4-AMINOBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE.
Reduction: 1-(4-BENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-CHLOROBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of sulfonyl groups allows for strong binding interactions with target proteins, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE: Similar structure but with a methyl group instead of a chlorine atom.
1-(4-CHLOROBENZENESULFONYL)-4-(4-AMINOBENZENESULFONYL)PIPERAZINE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(4-CHLOROBENZENESULFONYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE is unique due to the combination of both chlorobenzenesulfonyl and nitrobenzenesulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(4-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O6S2/c17-13-1-5-15(6-2-13)27(23,24)18-9-11-19(12-10-18)28(25,26)16-7-3-14(4-8-16)20(21)22/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXMDLCJDFPOJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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